molecular formula C6H8O2 B107393 1-Cyclopentenecarboxylic acid CAS No. 1560-11-8

1-Cyclopentenecarboxylic acid

Cat. No. B107393
CAS RN: 1560-11-8
M. Wt: 112.13 g/mol
InChI Key: PYRZPBDTPRQYKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentenecarboxylic acid is an organic compound with the molecular formula C6H8O2 . It is also known by other names such as Isoaleprolic acid and cyclopentene-1-carboxylic acid . The compound has a molecular weight of 112.13 g/mol .


Synthesis Analysis

1-Cyclopentenecarboxylic acid has been used in the synthesis of cis-8-hexahydroindanecarboxylic acid via a Diels-Alder reaction with butadiene . It has also been used in the synthesis of isoxazole derivatives .


Molecular Structure Analysis

The IUPAC name for 1-Cyclopentenecarboxylic acid is cyclopentene-1-carboxylic acid . The InChI representation is InChI=1S/C6H8O2/c7-6(8)5-3-1-2-4-5/h3H,1-2,4H2,(H,7,8) . The compound’s canonical SMILES representation is C1CC=C(C1)C(=O)O .


Physical And Chemical Properties Analysis

1-Cyclopentenecarboxylic acid has a density of 1.0795 (rough estimate) . Its melting point is 121-124 °C (lit.) . The compound has a molecular weight of 112.13 g/mol . It has a computed XLogP3-AA value of 1.2 , indicating its lipophilicity. The compound has one hydrogen bond donor and two hydrogen bond acceptors .

Scientific Research Applications

Pharmaceutical Industry

Field

Medicinal Chemistry

Methods of Application

The compound is often incorporated into synthetic pathways through reactions like the Diels-Alder reaction, which is used to synthesize cis-8-hexahydroindanecarboxylic acid, a precursor for further pharmaceutical development .

Results and Outcomes

The use of 1-Cyclopentenecarboxylic acid in drug synthesis has led to the development of effective anticonvulsant drugs evaluated during the Anticonvulsant Screening Program (ASP) of the Antiepileptic Drug Development Program .

Organic Chemistry Research

Field

Synthetic Organic Chemistry

Methods of Application

It is used in various organic reactions, including the synthesis of isoxazole derivatives, which are important in medicinal chemistry .

Results and Outcomes

The use of 1-Cyclopentenecarboxylic acid in research has led to advancements in synthetic techniques and a deeper understanding of reaction processes.

Environmental Impact Studies

Field

Environmental Science

Methods of Application

Environmental monitoring and laboratory simulations are used to assess the degradation pathways and persistence of the compound in various environments.

Results and Outcomes

Findings suggest that while 1-Cyclopentenecarboxylic acid is biodegradable, improper disposal can lead to short-term environmental damage, although it is not considered a persistent pollutant .

Regulatory Compliance

Field

Chemical Safety and Regulation

Methods of Application

Compliance involves adhering to safety guidelines, proper labeling, and handling procedures as mandated by organizations like the EPA and OSHA.

Results and Outcomes

Regulations ensure the safe use and disposal of 1-Cyclopentenecarboxylic acid, minimizing risks to workers and the environment .

This analysis provides a detailed look at the multifaceted applications of 1-Cyclopentenecarboxylic acid, highlighting its significance in various scientific fields and industries. The compound’s versatility underscores its value in ongoing research and commercial use.

Research in Synthetic Transformations

Field

Organic Synthesis

Methods of Application

It is used to synthesize various organic compounds, including isoxazole derivatives, which have potential medicinal applications .

Safety And Hazards

1-Cyclopentenecarboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

cyclopentene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-6(8)5-3-1-2-4-5/h3H,1-2,4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRZPBDTPRQYKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90166023
Record name 1-Cyclopentene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90166023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentenecarboxylic acid

CAS RN

1560-11-8
Record name 1-Cyclopentene-1-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1560-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclopentene-1-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001560118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1560-11-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44968
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Cyclopentene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90166023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Cyclopentenecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclopentenecarboxylic acid
Reactant of Route 2
1-Cyclopentenecarboxylic acid
Reactant of Route 3
1-Cyclopentenecarboxylic acid
Reactant of Route 4
1-Cyclopentenecarboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-Cyclopentenecarboxylic acid
Reactant of Route 6
1-Cyclopentenecarboxylic acid

Citations

For This Compound
82
Citations
CG Skinner, JD Huddle - Journal of Medicinal Chemistry, 1971 - ACS Publications
… of a halohydrin produced from 1-cyclopentenecarboxylic acid. Procedures utilizing HOC1 to form … 12· 13 1-Cyclopentenecarboxylic acid was con-verted into an acetoxymercurimethoxy …
Number of citations: 6 pubs.acs.org
JH Müller, MN Donin, WE Behnke… - Journal of the American …, 1951 - ACS Publications
Methods are described for the preparation of 1, 2-ureylenecyclopentane. Differences in the behaviortoward hydrazine of dimethyl m-cyclobutane-l, 2-dicarboxylateand dimethyl m-…
Number of citations: 9 pubs.acs.org
A Péter, F Fülöp - Journal of Chromatography A, 1995 - Elsevier
… (-)trans-ACPC was synthesized by Michael addition of ammonia to 1-cyclopentenecarboxylic acid in a steel autoclave at 170C for 80 h, followed by ion-exchange chromatography [10]. (-…
Number of citations: 36 www.sciencedirect.com
M STRUPI—SKA, G ROSTAFI—SKA-SUCHAR… - Acta Pol. Pharm. Drug …, 2009 - ptfarm.pl
… Two of them appeared the most promising: 1-cyclopentenecarboxylic acid benzylamide (1Cpc-BZA) (9) showed MES ED50 = 85,36 mg/kg (PI = 2,49), scPTZ ED50 = 1,37 mg/kg (PI = 1,…
Number of citations: 16 www.ptfarm.pl
WG DAUBEN, JW McFARLAND… - The Journal of Organic …, 1961 - ACS Publications
… and Becker® reported a convenient synthesis of ws-8-hexahydroindanecarboxylic acid (IV) which involved the Diels-Alder reaction with butadiene and 1-cyclopentenecarboxylic acid. …
Number of citations: 56 pubs.acs.org
T Wakui, Y Otsuji, E Imoto - Bulletin of the Chemical Society of Japan, 1974 - journal.csj.jp
… 2-methyl-3-oxo-1-cyclopentenecarboxylic acid (11), its mixed … forded a mixture of 2-acetyl-1-cyclopentenecarboxylic acid (… to that of 3-oxo-1-cyclopentenecarboxylic acid (2%" 243 nm (…
Number of citations: 8 www.journal.csj.jp
M STRUPIŃSKA, B JAKUBOWICZ… - Acta Poloniae …, 2018 - bibliotekanauki.pl
… Two of these compounds appeared most promising: 3-oxo-1-cyklopentanecarboxylic acid 2-fluorobenzylamide (5), 1-cyclopentenecarboxylic acid 2-(trifluoromethyl)benzylamide (8) …
Number of citations: 4 bibliotekanauki.pl
MG PIRIANOWICZ-CHABER, J MAGDALENA… - ACTA POLONIAE … - ptfarm.pl
… oxidepicolinic acid benzylamide (2), 1-cyclopentenecarboxylic acid benzylamide (4), 2furoic … values of the mother compounds: (1-cyclopentenecarboxylic acid benzylamide ñ 2.60 (4), 3-…
Number of citations: 5 ptfarm.pl
JE Shaw, KK Knutson - The Journal of Organic Chemistry, 1971 - ACS Publications
Reduction of 1 and 2 gave butanoic acid and cyclopentanecarboxylic acid in yields of 78 and 79%, re-spectively. These yields are close to those obtained for the reduction of crotonic …
Number of citations: 23 pubs.acs.org
RA Witter, P Neta - The Journal of Organic Chemistry, 1973 - ACS Publications
Yields of hydrogen from y-irradiated aqueous solutions of organic compounds have been determined. From these yields the portion of H atoms reacting by H abstraction has been …
Number of citations: 45 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.